molecular formula C11H10O3 B15255181 3-(4-Methoxy-2-methylphenyl)propiolic acid

3-(4-Methoxy-2-methylphenyl)propiolic acid

Cat. No.: B15255181
M. Wt: 190.19 g/mol
InChI Key: VCGAOHZAYVEDMO-UHFFFAOYSA-N
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Description

3-(4-Methoxy-2-methylphenyl)propiolic acid is an organic compound with the molecular formula C11H10O3 It is a derivative of propiolic acid, featuring a methoxy group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-2-methylphenyl)propiolic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2-methylbenzaldehyde.

    Formation of Propiolic Acid Derivative: The aldehyde undergoes a series of reactions, including the formation of an alkyne group through the use of reagents such as sodium acetylide.

    Final Product: The resulting compound is then subjected to oxidation reactions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)propiolic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing alkynes.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)propiolic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)propiolic acid depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)propiolic acid
  • 3-(2-Methylphenyl)propiolic acid
  • 3-(4-Hydroxy-3-methoxyphenyl)propiolic acid

Uniqueness

3-(4-Methoxy-2-methylphenyl)propiolic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-(4-methoxy-2-methylphenyl)prop-2-ynoic acid

InChI

InChI=1S/C11H10O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3,5,7H,1-2H3,(H,12,13)

InChI Key

VCGAOHZAYVEDMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C#CC(=O)O

Origin of Product

United States

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